molecular formula C16H14ClN3O4 B5712059 N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide

N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide

Cat. No.: B5712059
M. Wt: 347.75 g/mol
InChI Key: CVIRTUJAHBLKQK-UHFFFAOYSA-N
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Description

N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes an acetyl group, a methylamino group, a chloro group, and a nitro group attached to a benzamide core.

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2-chloro-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-10(21)19(2)12-5-3-11(4-6-12)18-16(22)14-9-13(20(23)24)7-8-15(14)17/h3-9H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIRTUJAHBLKQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide can be achieved through a multi-step process. One common method involves the reaction of 4-nitro-2-chlorobenzoic acid with 4-acetylaminotoluene in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then subjected to further reactions to introduce the methylamino group, completing the synthesis of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.

    Reduction: Hydrogen gas, palladium catalyst, and solvents (e.g., ethanol).

    Oxidation: Potassium permanganate, acidic or basic conditions, and solvents (e.g., water, acetone).

Major Products

    Substitution: Formation of substituted derivatives with different functional groups replacing the chloro group.

    Reduction: Formation of N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-aminobenzamide.

    Oxidation: Formation of N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzoic acid.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties .

Mechanism of Action

The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[acetyl(methyl)amino]phenyl}-3-aminobenzamide
  • N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-aminobenzamide
  • N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzoic acid

Uniqueness

N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications .

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